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Compound of Interest

Compound Name: 4-Hydroxy-2-iodobenzaldehyde

Cat. No.: B1341843

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-2-iodobenzaldehyde (CAS No: 38170-02-4 / 90151-01-2), a valuable building block
in pharmaceutical and organic synthesis. This document is intended for researchers, scientists,
and professionals in drug development, offering a centralized resource for its structural
characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS). While experimentally obtained spectra for this specific compound are
not readily available in public databases, this guide presents a predicted spectroscopic profile
based on the analysis of structurally analogous compounds.

Chemical Structure and Properties

IUPAC Name: 4-Hydroxy-2-iodobenzaldehyde Molecular Formula: C7HslO2 Molecular
Weight: 248.02 g/mol Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Hydroxy-2-
iodobenzaldehyde. These predictions are derived from the known spectral characteristics of
closely related molecules, including 4-bromo-2-hydroxybenzaldehyde, 4-iodobenzaldehyde,
and 2-iodobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectral Data (400 MHz, CDCIs)

Chemical Shift (6, o Coupling Constant .
Multiplicity Assignment
ppm) (3, Hz)
~9.8 - 10.0 S - Aldehyde H (CHO)
~7.6-7.8 d ~2.0 H-3
~7.1-7.3 dd ~8.5,~2.0 H-5
~6.9-7.1 d ~8.5 H-6
~11.0 s (broad) - Phenolic OH

Table 2: Predicted 3C NMR Spectral Data (100 MHz, CDCIs)

Chemical Shift (6, ppm) Assignment
~195 - 197 Aldehyde C=0
~160 - 162 C-4 (C-OH)
~140 - 142 C-2 (C-)
~135- 137 C-5

~120 - 122 C-1
~118-120 C-6

~95 - 97 C-3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3200 - 3400 Broad O-H stretch (phenolic)
~1650 - 1670 Strong C=0 stretch (aldehyde)
~1580 - 1600 Medium C=C stretch (aromatic)
~1200 - 1300 Medium C-O stretch (phenol)
~600 - 700 Medium C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity Assignment

248 High [M]* (Molecular lon)
247 Medium [M-H]*

220 Medium [M-COJ*

121 Medium [M-1]*

93 Medium [M-I-CO]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 4-Hydroxy-2-iodobenzaldehyde is
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.
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Data Acquisition: *H and 3C NMR spectra are recorded on a 400 MHz spectrometer. For *H
NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For
13C NMR, a proton-decoupled pulse sequence is used.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet
using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform
Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of 4000-400 cm~1. A
background spectrum of a blank KBr pellet is also recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer.

lonization: Electron lonization (EI) is used, with a standard electron energy of 70 eV.

Analysis: The ions are separated by a quadrupole mass analyzer, and the mass-to-charge
ratio (m/z) of the ions is detected.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a chemical compound like 4-Hydroxy-2-

iodobenzaldehyde is depicted in the following diagram.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-2-
iodobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341843#spectroscopic-data-of-4-hydroxy-2-

iodobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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